BenchChemオンラインストアへようこそ!

N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride

Lipophilicity Drug-likeness Membrane permeability

N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride (CAS 1353981-53-9) is a 4,6-disubstituted pyrimidine derivative supplied as the hydrochloride salt. The compound features a diethylamino group at the pyrimidine 4-position and a piperidin-4-ylmethoxy substituent tethered via a methylene-ether linker at the 6-position, yielding a molecular weight of 300.83 g·mol⁻¹ (free base: C₁₄H₂₄N₄O).

Molecular Formula C14H25ClN4O
Molecular Weight 300.83
CAS No. 1353981-53-9
Cat. No. B3027670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride
CAS1353981-53-9
Molecular FormulaC14H25ClN4O
Molecular Weight300.83
Structural Identifiers
SMILESCCN(CC)C1=CC(=NC=N1)OCC2CCNCC2.Cl
InChIInChI=1S/C14H24N4O.ClH/c1-3-18(4-2)13-9-14(17-11-16-13)19-10-12-5-7-15-8-6-12;/h9,11-12,15H,3-8,10H2,1-2H3;1H
InChIKeyTZFOJQWLFFDJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine Hydrochloride (CAS 1353981-53-9): Structural Identity, Physicochemical Profile, and Procurement Context


N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride (CAS 1353981-53-9) is a 4,6-disubstituted pyrimidine derivative supplied as the hydrochloride salt . The compound features a diethylamino group at the pyrimidine 4-position and a piperidin-4-ylmethoxy substituent tethered via a methylene-ether linker at the 6-position, yielding a molecular weight of 300.83 g·mol⁻¹ (free base: C₁₄H₂₄N₄O) . Its computed physicochemical descriptors include a calculated LogP of 2.123, a topological polar surface area (TPSA) of 50.28 Ų, five hydrogen-bond acceptor atoms, one hydrogen-bond donor, and six rotatable bonds . The compound is commercially catalogued by multiple international chemical suppliers—including Fluorochem (code F090961, 95% purity), Leyan (code 1779849, 98% purity), Beyotime, MolCore, and Chemenu—primarily as a research building block for medicinal chemistry and chemical biology applications . It carries GHS07 hazard labeling (Warning: H302, H315, H319, H335) and is intended exclusively for non-human research use .

Why N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine Hydrochloride Cannot Be Replaced by Close Structural Analogs: Differential Physicochemical and Synthetic Fitness


Compounds within the 4-aminopyrimidine class that share a piperidine-containing substituent are frequently treated as interchangeable building blocks; however, even modest structural variations—such as the nature of the linker atom, the substitution position on the pyrimidine ring, or the alkylation state of the exocyclic amine—produce substantial differences in computed LogP, TPSA, hydrogen-bond donor count, and conformational flexibility (rotatable bond count) . These calculated parameters directly govern critical drug-likeness properties including membrane permeability, aqueous solubility, and metabolic stability, meaning that a compound substituted at the pyrimidine 2-position with a mono-ethylamino group, or one lacking the methoxy spacer altogether, will exhibit a meaningfully different property profile—and thus different synthetic and screening behavior—from the 4,6-disubstituted, N,N-diethyl, methoxy-linked target compound . The quantitative evidence below demonstrates precisely where CAS 1353981-53-9 diverges from its nearest commercially available analogs across multiple computed physicochemical dimensions measurable on every procurement decision-maker's checklist.

N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine Hydrochloride: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Computed Lipophilicity (LogP) Advantage of the Methoxy Linker vs. Direct N-Linked Piperazine Analog

N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride exhibits a computed LogP of 2.123, which is 0.97 log units higher than that of N,N-diethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride (LogP = 1.1542), its closest analog in which the piperidine-methoxy motif is replaced by a directly attached piperazine ring . The increased lipophilicity arises from the methylene-ether spacer replacing a polar secondary amine in the six-membered ring, reducing overall hydrogen-bonding capacity of the heterocyclic substituent .

Lipophilicity Drug-likeness Membrane permeability

Reduced Topological Polar Surface Area (TPSA) and Single Hydrogen-Bond Donor: Differentiation from N-Ethyl-2-substituted Analog for CNS Drug-Likeness

The target compound has a computed TPSA of 50.28 Ų and a single hydrogen-bond donor (H_Donors = 1), compared with the 2-substituted regioisomer N-ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride, which has TPSA = 59.07 Ų and H_Donors = 2 (due to the secondary N-ethylamino group) . The 8.79 Ų lower TPSA and reduction by one H-bond donor both favor passive CNS penetration according to widely accepted drug-likeness filters (TPSA < 60–70 Ų and HBD ≤ 1 are commonly cited thresholds for BBB penetration) .

CNS drug design Blood-brain barrier penetration TPSA

Enhanced Conformational Flexibility (Rotatable Bond Count) vs. Minimal 2-Substituted Pyrimidine Scaffold

CAS 1353981-53-9 possesses six rotatable bonds—double the count of the minimal analog 2-(piperidin-4-ylmethoxy)pyrimidine (CAS 1147181-71-2), which has only three rotatable bonds and lacks any exocyclic amine substitution entirely [1]. The additional rotatable bonds originate from the two N-ethyl groups and the distinct substitution topology at the pyrimidine 4-position .

Conformational flexibility Molecular recognition Rotatable bonds

Free Piperidine NH as a Synthetic Derivatization Handle: Strategic Advantage for Library Synthesis

The compound carries an unprotected secondary amine on the piperidine ring, providing a nucleophilic handle for amide bond formation, reductive amination, sulfonamide synthesis, or urea coupling—standard transformations in parallel medicinal chemistry . This contrasts with the N-methyl-piperidine congener found in advanced clinical candidates (e.g., the Met kinase inhibitor scaffold described in US Patent 8,710,058, which employs a 1-methyl-piperidin-4-ylmethoxy motif that lacks this derivatizable NH) [1]. The free NH in CAS 1353981-53-9 permits one-step diversification into libraries of N-functionalized analogs without requiring a deprotection step.

Synthetic diversification Parallel synthesis Building block utility

Hydrochloride Salt Form: Enhanced Aqueous Solubility for Biochemical Assay Compatibility

CAS 1353981-53-9 is supplied exclusively as the hydrochloride salt, which protonates the piperidine nitrogen and increases aqueous solubility relative to the free base form . The CymitQuimica product description explicitly notes that 'the hydrochloride salt form indicates that the compound is protonated, enhancing its solubility in water and making it suitable for various pharmaceutical applications' . This contrasts with (R)-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine (CAS 1354088-43-9), a close pyrrolidine-containing analog that is commercially supplied as the free base (MW 236.31, no salt), which is expected to have lower aqueous solubility in the absence of salt formation .

Aqueous solubility Salt form Assay compatibility

N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine Hydrochloride: Evidence-Based Research and Procurement Application Scenarios


CNS-Oriented Kinase Inhibitor Fragment Library Design

With a computed LogP of 2.123 and TPSA of 50.28 Ų—both falling within favorable CNS multiparameter optimization (MPO) space—and only a single hydrogen-bond donor, this compound is particularly well-suited as a core scaffold for CNS-penetrant kinase inhibitor libraries [1]. The 4,6-disubstituted pyrimidine template is a privileged kinase hinge-binding motif, and the free piperidine NH permits one-step diversification into focused libraries targeting kinases with CNS indications (e.g., GSK-3β, CDK5, LRRK2) where the piperidin-4-ylmethoxy-pyrimidine scaffold has demonstrated class-level relevance . Users requiring building blocks for blood-brain-barrier-penetrant compound collections should prioritize this compound over its more polar, 2-substituted, or N-methyl-capped analogs.

Parallel Synthesis of N-Functionalized Pyrimidine Libraries via Piperidine NH Derivatization

The unprotected secondary amine on the piperidine ring enables rapid parallel derivatization through amide coupling, reductive amination, or sulfonylation, generating diverse compound arrays in a single synthetic step [1]. This contrasts with N-methyl-piperidine analogs (e.g., the clinical Met kinase inhibitor scaffold described in US Patent 8,710,058) where the piperidine nitrogen is capped and unavailable for further chemistry . Medicinal chemistry teams conducting hit-to-lead or lead optimization campaigns can use this building block to explore R-group SAR at the solvent-exposed region of a kinase active site without requiring orthogonal protecting group strategies, reducing both synthesis time and cost per analog.

Scaffold-Hopping Starting Point for Kinase Inhibitor Discovery Programs

The piperidin-4-ylmethoxy-pyrimidine motif is structurally related to the 1-methyl-piperidin-4-ylmethoxy-pyrimidine core found in advanced Met kinase inhibitors reported in the patent literature, establishing class-level precedent for kinase inhibition [1]. CAS 1353981-53-9 differs at two critical positions from that clinical scaffold: (i) the 4-diethylamino group replaces the elaborated 2-benzyl substituent, and (ii) the piperidine nitrogen is unmethylated, providing a different vector for substituent growth. These differences make the compound a valuable alternative starting point for scaffold-hopping exercises aimed at identifying novel intellectual property space around the established piperidinylmethoxy-pyrimidine kinase inhibitor chemotype, particularly for targets where Met kinase selectivity is undesired and broader kinome profiling is sought.

Biochemical Assay-Ready Building Block Procurement for Aqueous Buffer Systems

Supplied as a pre-formed hydrochloride salt, CAS 1353981-53-9 offers enhanced aqueous solubility compared with free-base analogs such as (R)-N,N-diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine [1]. This makes it directly suitable for biochemical assay workflows—including fluorescence polarization, thermal shift, and surface plasmon resonance (SPR) assays—where compounds must be dissolved in aqueous buffer systems without the use of high-percentage DMSO co-solvents that can denature protein targets. Procurement teams sourcing building blocks for biophysical screening cascades should preferentially select hydrochloride salt forms to minimize solubility-related assay artifacts and ensure reproducible concentration-response data.

Quote Request

Request a Quote for N,N-Diethyl-6-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.